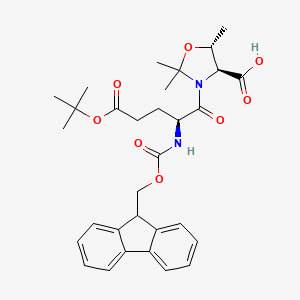
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH
Übersicht
Beschreibung
“Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” is a dipeptide used in the synthesis of peptides . It has a molecular formula of C31H38N2O8 .
Synthesis Analysis
This compound is synthesized for use in peptide synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 566.6 g/mol . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxy (OtBu) group, and a psi(Me,Me)pro group .Physical And Chemical Properties Analysis
“this compound” appears as a white to off-white powder . It has a molecular weight of 566.6 g/mol and a molecular formula of C31H38N2O8 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .Wissenschaftliche Forschungsanwendungen
Controlled Aggregation Properties
Fmoc-Glu(OtBu)-OH, a derivative of Fmoc-protected charge single amino acids, demonstrates intriguing self-assembled structures under various conditions. These structures are sensitive to factors such as concentration, temperature, and pH. Notably, Fmoc-Glu(OtBu)-OH forms spheres at room temperature and broomstick-like morphologies upon heating. These self-assembled structures have potential applications in material chemistry, bioscience, and biomedical fields due to their facile and versatile route for novel nanoarchitecture design (Gour et al., 2021).
Enhanced Solubility for Enzymatic Glycosylation
Cyclodextrins have been used to significantly enhance the solubility of the protected amino acid glycan Fmoc-Thr(GalNAcα1)-OtBu. This enhancement facilitates enzymatic glycosylation without the need for organic cosolvents, allowing for efficient sialylated core 1 structure synthesis. The process achieves a 50% yield, illustrating the potential for efficient glycan chain extension on protected glycosyl amino acids (Dudziak et al., 2000).
Solid-Phase Peptide Synthesis
Fmoc-Abu(PO3Me2)-OH has been utilized in the Fmoc/solid-phase peptide synthesis of Abu(P)-containing peptides. This process involves the preparation of the protected phosphoamino acid from Boc-Asp-OtBu and demonstrates the versatility of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH in peptide synthesis applications. The method provides a robust approach to assembling peptides with specific structural requirements (Perich, 2009).
Improved Synthesis of Derivatives
The synthesis process for protected d-allothreonine derivatives like Fmoc-d-alloThr(tBu)-OH and Fmoc-d-alloThr-OtBu has been improved. The process involves the epimerization of cheap l-threonine and showcases the ability to efficiently produce derivatives for various scientific research applications, highlighting the chemical versatility and utility of this compound (Kikuchi & Konno, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8/c1-18-26(28(36)37)33(31(5,6)40-18)27(35)24(15-16-25(34)41-30(2,3)4)32-29(38)39-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-24,26H,15-17H2,1-6H3,(H,32,38)(H,36,37)/t18-,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKUUFAHNZJLW-VAQLEPBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
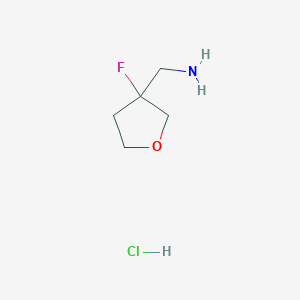
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
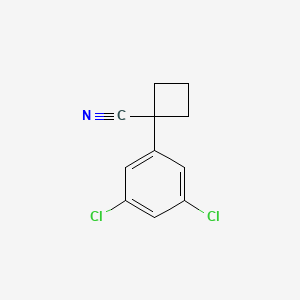
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)
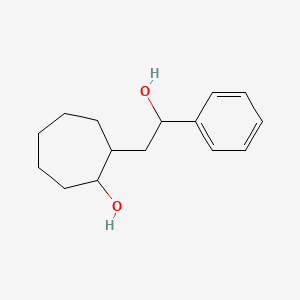
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)
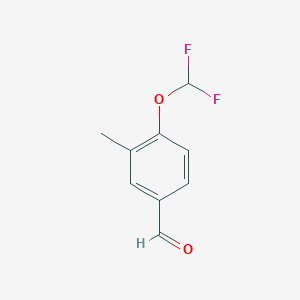

![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)
